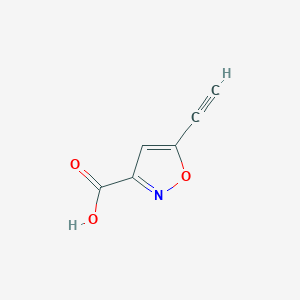

5-Ethynyl-1,2-oxazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

89488-59-5 |

|---|---|

Molecular Formula |

C6H3NO3 |

Molecular Weight |

137.09 g/mol |

IUPAC Name |

5-ethynyl-1,2-oxazole-3-carboxylic acid |

InChI |

InChI=1S/C6H3NO3/c1-2-4-3-5(6(8)9)7-10-4/h1,3H,(H,8,9) |

InChI Key |

LWBMUXOVBXVESV-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=NO1)C(=O)O |

Origin of Product |

United States |

Retrosynthetic Analysis and Advanced Synthetic Methodologies for 5 Ethynyl 1,2 Oxazole 3 Carboxylic Acid

Established Approaches for Ethynyl (B1212043) Oxazole (B20620) Construction

The construction of the ethynyl oxazole core is a critical step in the synthesis of the target molecule. These approaches often contend with the stability of the oxazole ring under various reaction conditions. chemrxiv.orgchemrxiv.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and the Sonogashira reaction, in particular, is pivotal for introducing terminal alkyne functionalities onto aromatic and heteroaromatic rings. nih.govwikipedia.orgresearchgate.net This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org

The general Sonogashira reaction is as follows:

Figure 1: General scheme of the Sonogashira cross-coupling reaction. wikipedia.org

In the context of oxazole synthesis, a halo-substituted oxazole serves as the electrophilic partner. The reaction's success hinges on the stability of the oxazole core and the strategic placement of the halogen atom (I, Br, Cl) for regioselective alkynylation. nih.govchemrxiv.org For instance, the synthesis of C4-alkynylisoxazoles has been achieved with high yields (up to 98%) via the Sonogashira coupling of 3,5-disubstituted-4-iodoisoxazoles with various terminal alkynes. nih.gov Studies have shown that while electronic effects from substituents on the isoxazole (B147169) ring are often negligible, steric hindrance can significantly influence the reaction's efficiency. nih.gov

The acyl Sonogashira reaction, a variation where an acyl chloride is coupled with a terminal alkyne, provides a direct route to alkynyl ketones, which are versatile intermediates for heterocycle synthesis. mdpi.com This method has been applied to the synthesis of various heterocyclic compounds, demonstrating its utility. mdpi.commdpi.com

Table 1: Examples of Sonogashira Coupling in Heterocycle Synthesis

| Aryl/Heteroaryl Halide | Alkyne | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Substituted-5-methyl-4-iodoisoxazoles | Terminal Alkynes | Pd(PPh₃)₂Cl₂ | 3-Substituted-5-methyl-4-alkynylisoxazole | up to 86% | nih.gov |

| 3,5-Disubstituted-4-iodoisoxazoles | Terminal Alkynes | Pd-catalyst | C4-Alkynylisoxazoles | up to 98% | nih.gov |

| Indole-2-carbonyl chlorides | Phenylacetylene derivatives | PdCl₂(PPh₃)₂/CuI | Indolyl alkynones | Not specified | mdpi.com |

Multi-Gram Synthetic Strategies and Purification Refinements for Ethynyl Oxazoles

Transitioning from laboratory-scale synthesis to multi-gram production of ethynyl oxazoles introduces significant challenges related to reagent handling, reaction control, and product purification. chemrxiv.orgchemrxiv.org The instability of the oxazole ring can be exacerbated on a larger scale, requiring optimized protocols. chemrxiv.orgchemrxiv.org

A general and scalable approach relies on the Sonogashira coupling of a halo-oxazole with a protected acetylene (B1199291), such as triisopropylsilyl (TIPS)-acetylene, followed by a deprotection step. chemrxiv.org This strategy mitigates side reactions associated with the terminal alkyne. Obtaining the necessary halo-oxazole precursors in high yields and purity is a critical prerequisite for a successful multi-gram synthesis. chemrxiv.orgchemrxiv.org

Purification techniques have been refined to overcome challenges associated with the sensitivity of these compounds. For instance, desilylation using lithium hydroxide (B78521) (LiOH) has been shown to be effective, avoiding the formation of inseparable mixtures that can occur with fluoride-based deprotection agents. chemrxiv.org Subsequent purification often involves trituration or recrystallization from solvent systems like pentane (B18724) and t-BuOMe to yield crystalline products of high purity. chemrxiv.org These optimized synthetic and purification protocols have made previously challenging ethynyl oxazoles more accessible for applications in medicinal chemistry and materials science. chemrxiv.orgchemrxiv.orgchemrxiv.org

Formation of Regioisomeric Ethynyl Oxazoles (e.g., 2-ethynyl, 4-ethynyl, 5-ethynyl)

2-Ethynyl Oxazoles : The synthesis of 2-ethynyl oxazoles can be particularly challenging due to the sensitivity of the C2-proton. A common route involves the bromination at the C2 position of an existing oxazole ring, followed by a Sonogashira coupling reaction. chemrxiv.org Careful control of reaction conditions, such as temperature and slow reagent addition, is necessary to obtain the 2-bromo-oxazole intermediate in high purity, which is often used in situ for the subsequent coupling step. chemrxiv.org

4-Ethynyl Oxazoles : To obtain 4-ethynyl oxazoles, a different halogenation strategy is required. For example, starting with ethyl oxazole-4-carboxylate, iodination can be achieved using an organozinc derivative to stabilize the oxazole carbanion. chemrxiv.org This provides the necessary handle for a subsequent cross-coupling reaction.

5-Ethynyl Oxazoles : For 5-ethynyl substitution, functionalization often begins with a different starting material or a regioselective C-H activation/halogenation. For instance, the functionalization of an oxazole-5-carboxylate can be achieved using a strong base like LiHMDS and a bromine source such as NBS to introduce a bromine atom at the 4-position, leaving the C2 position unsubstituted. chemrxiv.org Alternatively, direct C-H functionalization methods are being explored. rsc.orgresearchgate.net A regiodivergent synthesis using gold-catalyzed or Brønsted acid conditions with alkynyl thioethers has been developed to selectively produce 4- or 5-sulfenyl oxazoles, which can be precursors to other functional groups. bham.ac.uk

Synthetic Pathways to Oxazole Carboxylic Acids

Introducing a carboxylic acid group onto the oxazole ring is the second key retrosynthetic disconnection. This can be accomplished either by building the ring from a precursor already containing the carboxylate functionality or by functionalizing a pre-formed oxazole ring.

Direct Synthesis from Carboxylic Acids via Cyclization Reactions

Several methods exist for constructing the oxazole ring directly from carboxylic acids or their derivatives, which is an efficient strategy as it incorporates the desired functional group from the start.

One modern and highly efficient approach involves the direct reaction of carboxylic acids with isocyanoacetates. acs.orgnih.gov This transformation can be promoted by a stable triflylpyridinium reagent, which activates the carboxylic acid in situ to form an acylpyridinium salt. This intermediate is then trapped by the isocyanoacetate, leading to cyclization and formation of the 4,5-disubstituted oxazole. acs.orgnih.gov This method displays broad substrate scope and good functional group tolerance. acs.org

Other cyclization strategies include:

The Robinson-Gabriel synthesis , which uses the cyclodehydration of α-acylaminoketones. beilstein-journals.org

The Davidson oxazole synthesis , which starts from α-acyloxyketones. beilstein-journals.org

Condensation-cyclization reactions using reagents like Deoxo-Fluor, which can convert carboxylic acids and amino alcohols into oxazolines, which are precursors to oxazoles. nih.gov

One-pot synthesis from carboxylic acids and amino acids using a dehydrative condensing reagent like DMT-MM, which can lead to 2,4,5-trisubstituted oxazoles after further functionalization. beilstein-journals.orgbeilstein-journals.org

Table 2: Direct Oxazole Synthesis from Carboxylic Acid Derivatives

| Carboxylic Acid Derivative | Coupling Partner | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Alkyl Isocyanoacetate | Triflylpyridinium reagent | 4,5-Disubstituted Oxazole | acs.orgnih.gov |

| Carboxylic Acid | 2-Amino-2,2-dimethyl-1-propanol | Deoxo-Fluor | Oxazoline | nih.gov |

| Carboxylic Acid | Amino Acid | DMT-MM | 5-(Triazinyloxy)oxazole | beilstein-journals.org |

Functionalization of Pre-formed Oxazole Rings at the Carboxylic Acid Position

An alternative to direct synthesis is the functionalization of an already constructed oxazole ring. This approach is valuable when the desired substitution pattern is more easily achieved by modifying a simpler oxazole precursor.

This can involve the hydrolysis of an ester group, which is a common and straightforward method. For example, methyl or ethyl oxazole-carboxylate derivatives can be saponified using a base like sodium hydroxide to yield the corresponding oxazole carboxylic acid. caltech.edu The synthesis of regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates has been demonstrated, where the ester serves as a stable precursor that can be later converted to the carboxylic acid. nih.gov

Another strategy involves the direct metalation of the oxazole ring followed by quenching with an electrophile like carbon dioxide. However, this can be complicated by the potential for ring-opening. nih.gov More controlled methods often involve a "halogen dance" isomerization, where a bromo-substituted oxazole rearranges to a more stable isomer, which can then be functionalized. nih.gov For example, 5-bromo-2-phenylthio-1,3-oxazole can be isomerized to the 4-bromo derivative, which then serves as a precursor for further reactions. nih.gov

The functionalization of ethyl oxazole-4-carboxylate derivatives through palladium-catalyzed coupling reactions with aryl halides has also been demonstrated, showcasing how the ester-containing oxazole can be further elaborated before hydrolysis to the final carboxylic acid. researchgate.net

Convergent and Divergent Synthesis Strategies for 5-Ethynyl-1,2-oxazole-3-carboxylic Acid

The construction of the this compound scaffold can be approached through various synthetic strategies. These can be broadly categorized as convergent, where pre-functionalized fragments are combined, and divergent, where a common intermediate is elaborated into a variety of target molecules.

Strategies Involving Sequential Introduction of Ethynyl and Carboxylic Acid Moieties

A primary strategy for the synthesis of this compound involves the stepwise introduction of the ethynyl and carboxylic acid functionalities onto a pre-existing oxazole ring. This approach allows for a high degree of control and modularity.

One such approach begins with the synthesis of an oxazole core bearing substituents that can be later converted to the desired ethynyl and carboxyl groups. For instance, the synthesis of 5-ethynyl-2-alkyl oxazoles has been achieved, providing a platform for subsequent functionalization. chemrxiv.org The stability of the oxazole ring is a key consideration, and substitution at the C2-position can enhance the stability of intermediates, such as the corresponding halides, which are amenable to lithiation and subsequent reactions. chemrxiv.org

The introduction of the carboxylic acid or its ester equivalent can be accomplished through various methods. The functionalization of ethyl oxazole-4-carboxylate has been demonstrated to require the use of an organozinc derivative to stabilize the cyclic form of the oxazole carbanion, enabling the introduction of a group at the C2-position. chemrxiv.org A more direct approach involves the functionalization of an oxazole-5-carboxylate. A known transformation utilizing lithium hexamethyldisilazide (LiHMDS) and N-bromosuccinimide (NBS) as a bromine source in a polar solvent system allows for the formation of a 4-bromo ester, leaving the C2-position available for further modification. chemrxiv.org This regioselectivity is attributed to the enhanced stability of the open form of the oxazole carbanion in polar aprotic solvents. chemrxiv.org

A synthetic sequence could, therefore, involve the initial formation of an oxazole-3-carboxylate ester, followed by the introduction of a protected ethynyl group at the C5-position. The ethynyl group is often introduced via a Sonogashira coupling of a halogenated oxazole with a protected acetylene, such as triisopropylsilyl (TIPS) acetylene. chemrxiv.org The final step would then be the deprotection of both the silyl (B83357) group on the alkyne and the ester to yield the target carboxylic acid.

One-Pot Methodologies and Tandem Reactions for Complex Oxazole Derivatives

While a direct one-pot synthesis for this compound is not extensively documented, numerous one-pot and tandem reactions for the synthesis of polysubstituted oxazoles have been developed, which could be adapted for this purpose. scispace.comorganic-chemistry.orgx-mol.comnih.govnih.gov These methods offer advantages in terms of efficiency and atom economy by minimizing intermediate purification steps.

For example, tandem reactions involving the cyclization of N-propargylamides have been shown to be an effective strategy for creating 5-substituted oxazole derivatives. mdpi.comresearchgate.net A Lewis acid catalyst, such as Zn(OTf)₂, can activate the triple bond of an N-propargylamide, leading to a regioselective intramolecular 5-exo-dig cyclization to form the oxazole ring. mdpi.comresearchgate.net By choosing an N-propargylamide with a precursor to the carboxylic acid at the appropriate position, and a propargyl group that can be converted to an ethynyl group, a tandem approach could be envisioned.

Another relevant approach is the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids. nih.govacs.orgnih.gov This method involves the in situ activation of a carboxylic acid, which then reacts with an isocyanoacetate derivative to form the oxazole ring. nih.govacs.orgnih.gov While this method typically yields 4,5-disubstituted products, modifications to the starting materials could potentially lead to the desired 3,5-disubstitution pattern.

Control of Regioselectivity and Stereoselectivity in this compound Synthesis

The successful synthesis of this compound hinges on the precise control of regioselectivity during the introduction of the functional groups. Stereoselectivity is not a primary concern for the aromatic oxazole core itself, but it can be relevant in the synthesis of precursors or in subsequent reactions of the target molecule.

Steric and Electronic Effects in Functional Group Introduction

The regioselectivity of functionalization on the oxazole ring is governed by a combination of steric and electronic factors. The oxazole ring has distinct electronic properties, with the C2 position being the most electron-deficient and susceptible to nucleophilic attack, while the C5 position is more electron-rich. The acidity of the ring protons also follows a pattern, with the C2 proton being the most acidic, followed by the C5 and then the C4 proton.

The introduction of substituents can significantly alter this reactivity pattern. For example, the presence of a carboxylic ester at the C4-position can direct metallation to the C2-position. chemrxiv.org The stabilization of the resulting oxazolyl anion is crucial, and the formation of a more covalent C-Zn bond can favor the cyclic form of the anion, influencing the regiochemical outcome. chemrxiv.org In the case of an oxazole-5-carboxylate, the electronic nature of the ester group can influence the site of further substitution. The use of a strong, non-nucleophilic base like LiHMDS can lead to deprotonation at the C4-position, followed by bromination. chemrxiv.org

The steric bulk of both the substituents on the oxazole ring and the incoming reagents also plays a critical role. Large protecting groups or bulky reagents may favor reaction at less sterically hindered positions. The interplay between these electronic and steric effects must be carefully considered when planning a synthetic route to ensure the desired regiochemical outcome.

Utilizing Protecting Groups and Deprotection Strategies (e.g., TMS, TIPS, LiOH, CsF, K2CO3)

The use of protecting groups is essential in the synthesis of this compound to prevent unwanted side reactions of the reactive ethynyl and carboxylic acid moieties.

The ethynyl group is commonly protected as a silyl ether, with trimethylsilyl (B98337) (TMS) and triisopropylsilyl (TIPS) being the most frequently used groups. chemrxiv.orgharvard.edulibretexts.org The choice of the silyl protecting group depends on its stability under the reaction conditions and the ease of its removal. TIPS is a bulkier and more robust protecting group compared to TMS, offering greater stability during multi-step syntheses. gelest.com The introduction of these groups is typically achieved by reacting the terminal alkyne with the corresponding silyl chloride in the presence of a base. harvard.edu

Potassium carbonate (K₂CO₃) is a mild base that can be used for the removal of the more labile TMS group. chemrxiv.org

Cesium fluoride (B91410) (CsF) is a more powerful fluoride source and is often used when the acidity of the alpha-heteroaryl position leads to reduced yields with other bases. chemrxiv.org However, the use of CsF in an alcoholic solvent like methanol (B129727) can lead to transesterification if an ester group is present. chemrxiv.org

Lithium hydroxide (LiOH) is a strong base that can be used for the deprotection of the TIPS group. chemrxiv.org It also saponifies ester groups, making it a suitable reagent for the final step to unmask both the ethynyl and carboxylic acid functionalities simultaneously.

The carboxylic acid group is often present as an ester (e.g., methyl or ethyl ester) during the synthesis to reduce its acidity and improve solubility in organic solvents. libretexts.org The deprotection of the ester to the free carboxylic acid is typically achieved through saponification with a base like LiOH or sodium hydroxide (NaOH), or under acidic conditions. acs.org

The strategic use of these protecting and deprotecting agents allows for the selective manipulation of the different functional groups on the oxazole ring, enabling the successful synthesis of the target molecule.

Data Tables

Table 1: Protecting Groups for the Ethynyl Moiety

| Protecting Group | Structure | Common Deprotection Reagents | Key Features |

| Trimethylsilyl (TMS) | -Si(CH₃)₃ | K₂CO₃, CsF, TBAF, mild acid | Labile, easily removed. |

| Triisopropylsilyl (TIPS) | -Si(i-Pr)₃ | LiOH, CsF, TBAF, stronger acid | Robust, provides greater steric hindrance and stability. |

Table 2: Deprotection Reagents and Their Applications

| Reagent | Abbreviation | Primary Use | Notes |

| Potassium carbonate | K₂CO₃ | Deprotection of TMS ethers. | Mild basic conditions. |

| Cesium fluoride | CsF | Deprotection of silyl ethers (TMS and TIPS). | Powerful fluoride source; can cause transesterification. chemrxiv.org |

| Lithium hydroxide | LiOH | Deprotection of TIPS ethers and saponification of esters. | Strong base, suitable for final deprotection step. chemrxiv.org |

Advanced Spectroscopic Characterization and Structural Analysis of 5 Ethynyl 1,2 Oxazole 3 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationanchor-publishing.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-Ethynyl-1,2-oxazole-3-carboxylic acid, both ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the distinct nuclei within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three key signals. The acidic proton of the carboxylic acid (-COOH) is highly deshielded and typically appears as a broad singlet in the downfield region of 10-12 ppm. libretexts.org Its broadness is a result of hydrogen bonding, and the signal disappears upon exchange with deuterium (B1214612) oxide (D₂O). libretexts.org The proton on the oxazole (B20620) ring (H-4) would resonate in the aromatic region, with its exact shift influenced by the electronic nature of the adjacent substituents. The terminal alkyne proton (-C≡C-H) has a characteristic chemical shift, typically found in the range of 2.5-3.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is significantly deshielded, with a resonance expected between 160-180 ppm. libretexts.org The two sp-hybridized carbons of the ethynyl (B1212043) group would appear in the range of 70-90 ppm. The carbons of the 1,2-oxazole ring have distinct chemical shifts; for example, in related methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, the ring carbons resonate at approximately δ 108.3 (C-4), 150.2 (C-3), and 179.5 (C-5) ppm. beilstein-journals.org Analysis of these shifts is crucial for confirming the substitution pattern on the heterocyclic ring.

Predicted NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | Carboxylic Acid (-OH) | 10.0 - 12.0 | broad singlet | Disappears with D₂O exchange. libretexts.org |

| ¹H | Oxazole (H-4) | ~7.0 - 8.5 | singlet | Exact shift depends on solvent and concentration. |

| ¹H | Ethynyl (-C≡CH) | ~3.0 | singlet | Characteristic signal for a terminal alkyne proton. |

| ¹³C | Carboxylic Acid (C=O) | 160 - 180 | singlet | Deshielded due to electronegative oxygens. libretexts.org |

| ¹³C | Oxazole (C3) | ~150 | singlet | Carbon atom attached to the carboxylic acid group. beilstein-journals.org |

| ¹³C | Oxazole (C4) | ~110 | singlet | Carbon atom bearing the H-4 proton. beilstein-journals.org |

| ¹³C | Oxazole (C5) | ~170 | singlet | Carbon atom attached to the ethynyl group. beilstein-journals.org |

| ¹³C | Ethynyl (-C ≡CH) | ~80 - 90 | singlet | sp-hybridized carbon. |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysisanchor-publishing.comuq.edu.au

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

Molecular Formula Determination: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound (C₆H₃NO₃), the exact mass can be calculated. The molecule's predicted monoisotopic mass is 137.00589 Da. In HRMS analysis, this compound would be detected as various adducts, such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻, with precisely measured mass-to-charge (m/z) ratios. uni.lu

Fragmentation Analysis: Electron ionization (EI) or other fragmentation techniques induce the breakdown of the parent molecule into smaller, characteristic ions. The fragmentation pattern of this compound would likely involve initial losses from the carboxylic acid group, such as the loss of a hydroxyl radical (•OH), water (H₂O), or carbon dioxide (CO₂). Subsequent fragmentation could involve the cleavage of the ethynyl group or the rupture of the oxazole ring, providing further structural confirmation.

Predicted HRMS Adducts and Key Fragments

| Ion | Formula | Predicted m/z | Notes |

|---|---|---|---|

| [M-H]⁻ | [C₆H₂NO₃]⁻ | 136.00 | Deprotonated molecule, common in ESI- mode. uni.lu |

| [M+H]⁺ | [C₆H₄NO₃]⁺ | 138.01 | Protonated molecule, common in ESI+ mode. uni.lu |

| [M+Na]⁺ | [C₆H₃NNaO₃]⁺ | 160.00 | Sodium adduct, often observed in ESI+. uni.lu |

| [M-CO₂]⁺• | [C₅H₃NO]⁺• | 93.02 | Resulting from decarboxylation of the molecular ion. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to be dominated by features from the carboxylic acid and terminal alkyne groups. The O-H stretch of the carboxylic acid dimer gives rise to a very broad and strong absorption band spanning from 2500 to 3300 cm⁻¹. libretexts.org The carbonyl (C=O) stretch appears as a strong, sharp band around 1700-1725 cm⁻¹. libretexts.org

The terminal alkyne provides two distinct signals: a sharp, moderately intense C≡C-H stretching vibration around 3300 cm⁻¹ and a weaker C≡C triple bond stretch between 2100-2140 cm⁻¹. The various C-O, C-N, and C=N bonds within the oxazole ring will produce a complex pattern of absorptions in the fingerprint region (below 1500 cm⁻¹). Raman spectroscopy would be particularly useful for observing the C≡C stretch, which is often weak in the IR spectrum but strong in the Raman due to the change in polarizability.

Characteristic Vibrational Frequencies

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 | Strong, Very Broad |

| Alkyne | ≡C-H stretch | ~3300 | Strong, Sharp |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |

| Alkyne | C≡C stretch | 2100 - 2140 | Weak to Medium |

X-ray Crystallography for Solid-State Structure Determination (applicable to oxazole carboxylic acids)nih.gov

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. anchor-publishing.com For derivatives of oxazole carboxylic acid that can be crystallized, this technique reveals exact bond lengths, bond angles, and torsional angles. anchor-publishing.combeilstein-journals.org

Typical Crystallographic Data Obtainable for an Oxazole Derivative

| Parameter | Description | Example Data (from a related oxazole) nih.gov |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a = 14.58 Å, b = 9.38 Å, c = 24.39 Å; α = β = γ = 90° |

| Molecules per Unit Cell (Z) | The number of molecules in one unit cell. | 8 |

Chiroptical Spectroscopy for Enantiomeric Purity (if chiral derivatives are considered)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical activity. However, if a chiral center were introduced into a derivative, for example, by attaching a chiral substituent, chiroptical techniques such as Circular Dichroism (CD) spectroscopy would become essential.

CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of chiral molecules. For chiral carboxylic acids, obtaining clear CD spectra can be challenging due to the formation of aggregates like dimers through hydrogen bonding, which can complicate spectral interpretation. nih.gov A useful strategy to overcome this is to convert the carboxylic acid to its corresponding salt (e.g., a sodium salt) or an anhydride. nih.gov This breaks up the hydrogen-bonded aggregates, leading to simpler and more easily interpretable spectra that can be compared with quantum chemical calculations to determine the absolute configuration of the chiral center. nih.gov The CD spectra of enantiomers are mirror images, making this a powerful tool for assessing enantiomeric purity. nih.gov

Computational Chemistry and Theoretical Insights into 5 Ethynyl 1,2 Oxazole 3 Carboxylic Acid

Quantum Mechanical (QM) Studies on Molecular Geometry and Electronic Structure

Quantum mechanical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For a molecule like 5-Ethynyl-1,2-oxazole-3-carboxylic acid, QM methods, particularly ab initio and Density Functional Theory (DFT), would be employed to determine its optimal geometry, bond lengths, bond angles, and dihedral angles.

These studies would likely reveal a planar or near-planar conformation for the 1,2-oxazole ring, a characteristic feature of such aromatic heterocyclic systems. The ethynyl (B1212043) and carboxylic acid substituents would have specific spatial orientations relative to the ring, which would be crucial for understanding its reactivity and intermolecular interactions.

Electronic structure analysis, including the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, is another key aspect of QM studies. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. For instance, in studies of other heterocyclic compounds, the HOMO-LUMO gap is used to understand their potential as chemosensors for metal ions. mdpi.com

Furthermore, the molecular electrostatic potential (ESP) surface would be calculated to identify electron-rich and electron-poor regions of the molecule. For this compound, the oxygen and nitrogen atoms of the oxazole (B20620) ring, as well as the oxygen atoms of the carboxylic acid group, are expected to be regions of negative potential, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms would represent areas of positive potential.

A representative table of calculated geometric parameters for a related oxazole derivative is presented below to illustrate the type of data generated from QM studies.

| Parameter | Value |

| Bond Length (C=N) | 1.33 Å |

| Bond Length (C-O) in ring | 1.36 Å |

| Bond Angle (O-C=N) | 110.5° |

| Dihedral Angle (Ring-Substituent) | ~0° (for planar) |

Note: The data in this table is illustrative and based on general values for oxazole rings, not specific to this compound.

Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction and Transition State Analysis

Density Functional Theory (DFT) is a powerful computational tool for investigating reaction mechanisms, predicting the feasibility of different reaction pathways, and analyzing the structures of transition states. For the synthesis or reactions of this compound, DFT calculations would be invaluable.

For example, the synthesis of oxazole derivatives often involves cyclization reactions. slideshare.net DFT studies can elucidate the step-by-step mechanism of such reactions, identifying key intermediates and the energy barriers associated with each step. This information is crucial for optimizing reaction conditions to improve yields and selectivity. A study on the thermal rearrangement of 3-acylamino-5-methylisoxazoles utilized DFT to show that a Boulton-Katritzky rearrangement was the most favored pathway. nih.gov

Transition state analysis provides insights into the geometry of the highest-energy point along the reaction coordinate. By characterizing the transition state, chemists can understand the structural requirements for the reaction to occur. For instance, in a cycloaddition reaction to form a heterocyclic ring, the transition state geometry would reveal the orientation of the reacting molecules as they come together. DFT calculations have been used to investigate the regioselectivity of cycloaddition reactions involving azides and allenes. mdpi.com

A hypothetical reaction coordinate diagram for a reaction involving an oxazole derivative, as would be generated from DFT calculations, is shown below.

| Reaction Coordinate | Intermediate/Transition State | Relative Energy (kcal/mol) |

| Reactants | Reactant Complex | 0 |

| Transition State 1 | TS1 | +15.2 |

| Intermediate | Intermediate 1 | -5.6 |

| Transition State 2 | TS2 | +10.8 |

| Products | Product Complex | -20.1 |

Note: This table represents a hypothetical reaction pathway and the data is for illustrative purposes.

Conformational Analysis and Energy Landscapes of Oxazole Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule with flexible substituents like this compound, understanding its conformational preferences is crucial for predicting its biological activity and physical properties.

Computational methods, often in conjunction with experimental techniques like NMR spectroscopy, are used to explore the potential energy surface of a molecule and identify its stable conformers. A study on a simplified synthetic analog of the bis-oxazole oxane fragment of phorboxazole A and B used a combination of NMR and molecular modeling to determine its conformational preferences in solution. nih.gov The study revealed that the six-membered oxane ring exists in a rapid equilibrium between two chair conformers. nih.gov

For this compound, the rotation around the single bond connecting the carboxylic acid group to the oxazole ring would be a key area of investigation. The different conformers would have varying energies, and the relative populations of these conformers at a given temperature can be calculated using the Boltzmann distribution.

The energy landscape of the molecule would be mapped out, showing the energy of the molecule as a function of its dihedral angles. This landscape would reveal the most stable conformations and the energy barriers between them.

An illustrative table showing the relative energies of different conformers of a hypothetical substituted oxazole is provided below.

| Conformer | Dihedral Angle (O=C-C=N) | Relative Energy (kcal/mol) |

| A | 0° (syn-periplanar) | 0.0 |

| B | 180° (anti-periplanar) | 1.5 |

| C | 90° (gauche) | 5.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While QM methods provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time, including their interactions with solvent molecules. An MD simulation would treat this compound and its surrounding solvent molecules as a system of interacting particles, and their trajectories would be calculated by solving Newton's equations of motion.

MD simulations are particularly useful for understanding how a molecule behaves in a realistic environment, such as in an aqueous solution. These simulations can reveal how the solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's conformation and dynamics. For example, MD simulations have been used to study the association processes of drug-like compounds in aqueous solutions, highlighting the role of counterions in the formation of microstructures. nih.govsemanticscholar.org

For this compound, MD simulations could be used to:

Investigate the stability of different conformers in solution.

Study the formation of hydrogen bonds between the carboxylic acid group and water molecules.

Predict diffusion coefficients and other transport properties.

Simulate the binding of the molecule to a biological target, providing insights into the thermodynamics and kinetics of binding.

A table summarizing typical outputs from an MD simulation of a small molecule in water is presented below.

| Property | Simulated Value |

| Average number of hydrogen bonds (solute-water) | 3.5 |

| Radial Distribution Function (g(r)) peak for water oxygen around carboxyl group | 2.8 Å |

| Diffusion Coefficient | 1.2 x 10⁻⁵ cm²/s |

Note: The data in this table is illustrative and not specific to this compound.

In Silico Modeling for Scaffold Design and Interaction Analysis

In silico modeling encompasses a range of computational techniques used in drug discovery and materials science to design and evaluate new molecules. The oxazole scaffold is a common motif in many biologically active compounds, and computational methods are frequently used to design new oxazole-based molecules with desired properties. nih.govnih.gov

For a compound like this compound, in silico modeling could be used to:

Scaffold Hopping and Bioisosteric Replacement: Identify alternative scaffolds that could mimic the biological activity of the oxazole core.

Virtual Screening: Screen large libraries of compounds to identify those that are likely to bind to a specific biological target.

Molecular Docking: Predict the binding mode and affinity of the molecule to a protein's active site. This is a crucial step in rational drug design. For instance, molecular docking was used to study the binding of benzimidazole-based oxazole analogues to acetylcholinesterase and butyrylcholinesterase. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. nih.gov

The results of a molecular docking study are often presented in a table that includes the predicted binding energy and key interactions with the protein.

| Parameter | Value |

| Predicted Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | Arg120, Tyr357, Trp84 |

| Type of Interactions | Hydrogen bonds, π-π stacking |

Note: This data is hypothetical and for illustrative purposes.

Chemical Biology and Medicinal Chemistry Applications of 5 Ethynyl 1,2 Oxazole 3 Carboxylic Acid As a Versatile Scaffold

Scaffold Design for Chemical Library Synthesis

The molecular architecture of 5-ethynyl-1,2-oxazole-3-carboxylic acid presents a highly valuable scaffold for the construction of chemical libraries. Its utility stems from the presence of three key features: a rigid oxazole (B20620) core, a reactive terminal alkyne (ethynyl group), and a versatile carboxylic acid moiety. These components provide distinct and orthogonal points for chemical modification, enabling the systematic generation of large collections of related molecules for screening in drug discovery and chemical biology.

The ethynyl (B1212043) and carboxylic acid groups on the this compound scaffold serve as ideal handles for combinatorial chemistry. These two functional groups can undergo a wide range of chemical transformations independently and with high efficiency, allowing for the rapid assembly of a matrix of compounds from a set of diverse building blocks.

The carboxylic acid is readily converted into amides, esters, or other acyl derivatives. nih.gov A common strategy involves parallel amide synthesis, where the core scaffold is reacted with a library of diverse amines to produce a collection of amides, each with a unique side chain. nih.gov This process is reliable and can be performed in a one-pot, acylation-deprotection procedure if a protecting group strategy is employed. nih.gov

Simultaneously, the terminal ethynyl group provides a powerful tool for diversification through reactions like the Sonogashira cross-coupling or, most notably, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govorganic-chemistry.org By reacting the ethynyl-oxazole scaffold with a library of organic azides, a corresponding library of 1,2,3-triazole-containing products can be generated. organic-chemistry.org The combination of these two orthogonal reaction pathways—amide bond formation at the carboxylic acid and triazole formation at the ethynyl group—allows for the creation of a large, two-dimensional combinatorial library from a single, versatile scaffold.

| Functional Group | Key Reaction Type | Application in Library Synthesis | Resulting Moiety |

|---|---|---|---|

| Carboxylic Acid | Acylation (e.g., Amidation) | Reaction with a library of amines to introduce R1 diversity. | Amides, Esters |

| Ethynyl (Alkyne) | Azide-Alkyne Cycloaddition (Click Chemistry) | Reaction with a library of azides to introduce R2 diversity. | 1,2,3-Triazoles |

| Oxazole Core | Scaffold | Provides a rigid central structure to orient R1 and R2 in chemical space. | - |

Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex molecules, often populating areas of chemical space not covered by traditional combinatorial chemistry. The oxazole ring system within this compound is a privileged structure in medicinal chemistry and serves as an excellent starting point for DOS strategies. nih.gov

Research has demonstrated versatile routes to create libraries based on the oxazole core, such as the synthesis of oxazole-5-amide libraries. nih.gov These approaches utilize intermediates like 5-aminooxazoles, which are amenable to further diversification. nih.gov By building upon the central heterocyclic ring, chemists can introduce a variety of substituents and stereocenters, leading to a collection of compounds with significant three-dimensional diversity. The rigidity of the oxazole core ensures that the appended functional groups are projected into distinct regions of space, which is critical for exploring interactions with biological targets.

Strategies for Bioconjugation and Prodrug Development

The functional handles of this compound are not only useful for library synthesis but also for direct application in chemical biology and drug development, specifically in bioconjugation and the design of prodrugs. nih.gov

The terminal alkyne of this compound makes it an ideal partner for the Huisgen 1,3-dipolar cycloaddition, the most prominent example of a "click" reaction. nih.gov This reaction, particularly the copper(I)-catalyzed version (CuAAC), creates a stable 1,4-disubstituted 1,2,3-triazole ring by joining an alkyne with an azide (B81097). sigmaaldrich.com The reaction is highly efficient, specific, and can be performed in aqueous media, making it perfectly suited for biological applications. nih.govsigmaaldrich.com

For bioconjugation, a biomacromolecule of interest (e.g., a protein, antibody, or nucleic acid) is first functionalized with an azide group. The ethynyl-containing oxazole molecule can then be "clicked" onto the azide-modified biomolecule. nih.gov This process allows for the precise labeling of biomolecules for imaging or diagnostic purposes or for conjugating the molecule to a larger entity to study its interactions or deliver it to a specific biological location. The resulting triazole linker is exceptionally stable under physiological conditions. sigmaaldrich.com

The carboxylic acid group, while often crucial for binding to a biological target, can impart poor pharmacokinetic properties, such as low membrane permeability, due to its polarity and negative charge at physiological pH. researchgate.netsemanticscholar.org A common strategy to overcome this limitation is to design a prodrug by masking the carboxylic acid. mdpi.com

Esterification is a frequently used approach, converting the carboxylic acid of the parent drug into a more lipophilic ester. nih.gov This modification neutralizes the negative charge, often leading to improved absorption and cell uptake. mdpi.com Once inside the body or target cell, the ester prodrug is converted back to the active carboxylic acid by endogenous enzymes, primarily esterases. nih.gov This strategy can enhance bioavailability and allow for targeted drug release. The structure of the ester promoiety can be tuned to control the rate of hydrolysis and, therefore, the activation half-life of the prodrug. mdpi.com

Bioisosteric Replacements in Medicinal Chemistry

Bioisosterism, the replacement of a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a key strategy in medicinal chemistry for lead optimization. semanticscholar.orgopenaccessjournals.com The isoxazole-3-carboxylic acid moiety is recognized as a valuable bioisostere for a simple carboxylic acid. nih.govnih.gov

A recent study demonstrated this principle by designing and synthesizing a novel series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as potent xanthine (B1682287) oxidase inhibitors for the treatment of gout. nih.gov In this work, the isoxazole-3-carboxylic acid scaffold was used to successfully mimic interactions of known inhibitors while providing a novel chemical framework, leading to a lead compound with significantly higher potency than the standard drug, allopurinol. nih.gov This highlights the utility of the 5-substituted isoxazole-3-carboxylic acid scaffold as an effective bioisosteric replacement in modern drug design. nih.gov

Exploring the 1,2-Oxazole Core as a Bioisostere for Other Heterocycles

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a cornerstone of modern drug design. openaccessjournals.com The goal is to modulate the physicochemical and pharmacokinetic properties of a compound while retaining or enhancing its biological activity. semanticscholar.org The 1,2-oxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, presents a unique set of properties that make it an attractive candidate for bioisosteric replacement of other heterocyclic systems.

While direct studies on this compound as a bioisostere for other specific heterocycles are not extensively documented, the broader class of oxazoles and their isomers, oxadiazoles, have been successfully employed in this capacity. openaccessjournals.comnih.gov For instance, the 1,2,4-oxadiazole (B8745197) ring has been utilized as a bioisostere for ester and amide groups, owing to its enhanced metabolic stability. nih.gov Furthermore, research has shown that replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole (B1194373) can lead to improved polarity and reduced metabolic degradation.

The 1,2-oxazole core within this compound offers a distinct electronic and steric profile compared to other five-membered heterocycles such as pyrazoles, imidazoles, or thiazoles. Its potential to act as a bioisostere is rooted in its ability to mimic the spatial arrangement and hydrogen bonding capabilities of other rings, while potentially offering advantages in terms of metabolic stability, solubility, and target interaction. For example, the replacement of a thiazole (B1198619) or an indole (B1671886) ring in a bioactive compound with the 5-ethynyl-1,2-oxazole moiety could lead to novel intellectual property and potentially improved pharmacokinetic profiles. The specific substitution pattern, with an ethynyl group at the 5-position and a carboxylic acid at the 3-position, provides additional handles for fine-tuning interactions with biological targets.

| Heterocycle | Potential for Bioisosteric Replacement by 1,2-Oxazole | Key Considerations |

| Thiazole | The 1,2-oxazole ring can mimic the size and some electronic features of the thiazole ring. | Differences in heteroatom placement and aromaticity can influence binding interactions and metabolic stability. |

| Pyrazole (B372694) | The arrangement of nitrogen atoms in pyrazole differs from the N-O arrangement in 1,2-oxazole, but they can present similar hydrogen bond donor/acceptor patterns depending on substitution. | The acidity and basicity of the rings differ, which can affect target binding and overall pKa of the molecule. |

| Imidazole | Imidazole has two nitrogen atoms, offering different hydrogen bonding capabilities compared to the N-O of the 1,2-oxazole. | The 1,2-oxazole is generally less basic than imidazole, which can be advantageous in certain biological contexts to reduce off-target effects. |

| 1,2,4-Oxadiazole | As isomers, they share the same elemental composition but differ in the arrangement of heteroatoms, leading to distinct electronic distributions and metabolic susceptibilities. | The 1,2-oxazole may offer a different metabolic profile compared to the more commonly studied 1,2,4-oxadiazole. |

Evaluation of the Carboxylic Acid Group as an Isosteric Replacement in Active Molecules

The carboxylic acid functional group is a common feature in many biologically active molecules, often playing a crucial role in binding to target proteins through ionic interactions and hydrogen bonds. semanticscholar.org However, the presence of a carboxylic acid can also lead to undesirable pharmacokinetic properties, such as poor membrane permeability and rapid metabolic clearance. semanticscholar.org Consequently, the replacement of a carboxylic acid with a suitable bioisostere is a widely adopted strategy in medicinal chemistry to enhance drug-like properties. openaccessjournals.comnih.gov

The 3-carboxylic acid moiety of this compound itself can be considered as part of a larger acidic heterocycle that can act as a bioisostere for a simple carboxylic acid. Numerous heterocyclic groups are known to mimic the acidic nature of a carboxylic acid while offering different steric and electronic properties. These include tetrazoles, hydroxamic acids, and various oxadiazolone and triazolone derivatives. openaccessjournals.comresearchgate.net

The 1,2-oxazole-3-carboxylic acid scaffold can be viewed as a more complex acidic warhead. Its pKa is influenced by the electron-withdrawing nature of the heterocyclic ring, and it presents a distinct three-dimensional shape for interaction with target binding sites compared to a simple aliphatic or aromatic carboxylic acid. The ethynyl substituent at the 5-position further modulates the electronic properties of the ring and provides a rigid vector for exploring additional binding pockets.

In the context of active molecules, the entire this compound unit could be used to replace a different acidic group to improve properties like cell permeability or metabolic stability. For instance, in a known inhibitor that features a tetrazole group, replacement with this compound could lead to altered target engagement and a different pharmacokinetic profile.

| Carboxylic Acid Bioisostere | pKa Range (approximate) | Key Features |

| Carboxylic Acid | 4-5 | Planar, acts as a hydrogen bond donor and acceptor. semanticscholar.org |

| Tetrazole | 4.5-6 | Planar, metabolically stable, can participate in similar interactions as a carboxylate. openaccessjournals.com |

| Hydroxamic Acid | 8-9 | Can chelate metal ions, different hydrogen bonding pattern. |

| Sulfonamide | 9-10 | Tetrahedral geometry, weaker acid than carboxylic acids. openaccessjournals.com |

| 1,2-Oxazole-3-carboxylic acid | Dependent on substitution | Planar core with an acidic group, offers a larger and more complex interaction surface. |

Development of Molecular Probes and Chemical Tools

The unique bifunctional nature of this compound, possessing both a reactive ethynyl group and a versatile carboxylic acid handle, makes it an exceptionally valuable building block for the creation of molecular probes and chemical tools.

Integration into Fluorescent and Scintillating Systems

Fluorescent probes are indispensable tools in chemical biology for visualizing and quantifying biological processes. The oxazole ring itself is a known fluorophore, and its derivatives have been explored for their fluorescent properties. chemrxiv.org Trisubstituted oxazoles, in particular, have been noted for their potential in fluorescent and scintillating applications.

The this compound scaffold can be integrated into fluorescent systems in several ways. The carboxylic acid can be used to conjugate the oxazole core to other fluorophores, quenchers, or biomolecules. More intriguingly, the ethynyl group provides a gateway to a wide array of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." medchem101.comnd.edu This reaction allows for the efficient and specific attachment of the oxazole scaffold to molecules containing an azide group, such as fluorescent dyes, under mild, biocompatible conditions. nih.gov

For example, a fluorescent probe could be designed where the this compound is "clicked" onto a non-fluorescent azide-containing molecule. Upon a specific biological event, such as enzymatic cleavage or a change in the local environment, a conformational change could occur, leading to the activation of fluorescence from the oxazole or an attached reporter dye. While specific examples utilizing this compound in this manner are not yet prevalent in the literature, the foundational chemistry strongly supports its potential in this area.

Design of Affinity Labels and Reporter Tags

Affinity labels are reactive molecules that can be used to selectively tag and identify binding partners, such as proteins, within a complex biological sample. The ethynyl group of this compound is an ideal functional handle for this purpose. It can serve as a bioorthogonal reporter, meaning it is chemically inert within biological systems but can be selectively reacted with a probe containing a complementary functional group, typically an azide. medchem101.comharvard.edu

This "click chemistry" approach has been widely used to label and identify a vast array of biomolecules, including proteins, nucleic acids, and glycans. medchem101.com For instance, a derivative of this compound could be designed to bind to the active site of a specific enzyme. After binding, the ethynyl group is positioned to react with an azide-functionalized reporter tag, such as biotin (B1667282) for affinity purification or a fluorescent dye for imaging. researchgate.netnih.gov

The general workflow for such an application would involve:

Probe Design and Synthesis: The carboxylic acid of this compound would be modified to incorporate a targeting moiety that directs the molecule to a specific protein or cellular location.

Labeling: The probe is introduced to the biological system (e.g., cell lysate or live cells), where it binds to its target.

Click Reaction: An azide-containing reporter tag (e.g., azide-biotin or a fluorescent azide) is added, which covalently attaches to the ethynyl group of the probe.

Detection/Purification: The labeled biomolecule can then be visualized by fluorescence microscopy or isolated and identified using affinity chromatography (in the case of a biotin tag).

The rigidity of the ethynyl group and the defined geometry of the 1,2-oxazole ring provide a well-defined structural element for the precise positioning of the reporter tag. This precision is crucial for minimizing steric hindrance and ensuring efficient labeling.

Applications in Materials Science and Supramolecular Chemistry

Molecular Machines and Nanorotors Utilizing Ethynyl (B1212043) Oxazole (B20620) Scaffolds

The ethynyl oxazole framework is particularly well-suited for the design and synthesis of molecular machines and nanorotors. chemrxiv.org The acetylene (B1199291) linker provides a linear, rigid connection with the capacity for axial rotation, a crucial feature for the function of a rotor component. chemrxiv.org This property has been successfully utilized in the assembly of four-component supramolecular nanorotors, where terminal unsubstituted ethynyl heterocycles like the 5-ethynyl-1,2-oxazole moiety are coupled to a core structure. chemrxiv.org

The rigidity and defined geometry of the oxazole ring, combined with the rotational freedom of the ethynyl group, allow for the construction of complex, yet controlled, molecular architectures. chemrxiv.orgchemrxiv.org These nanorotors have the potential to advance the understanding of microscopic mechanisms and can function as biomimetic systems or entirely new types of nano-objects. chemrxiv.org The use of ethynyl oxazoles as key building blocks in these systems highlights their importance in the development of next-generation nanotechnology. chemrxiv.org

Integration into Polymer and Macromolecular Architectures

5-Ethynyl-1,2-oxazole-3-carboxylic acid and its derivatives are considered versatile building blocks for incorporation into complex molecular architectures, including polymers and macromolecules. chemrxiv.org The terminal ethynyl group is highly suitable for "click chemistry" reactions, such as the azide-alkyne cycloaddition. chemrxiv.org This reaction is known for its high efficiency, often yielding high-purity products in excess of 90-95%, with simple purification. chemrxiv.orgchemrxiv.org

This high reactivity and selectivity make the ethynyl oxazole moiety an ideal component for:

Polymer Synthesis: It can be used as a monomer or as a functional group for post-polymerization modification, allowing for the precise introduction of the oxazole unit into polymer backbones or side chains.

Dendrimer Construction: The directional nature of the ethynyl group facilitates the stepwise and controlled growth of dendrimers and other complex macromolecular structures.

Surface Functionalization: The reactive handle allows for the grafting of these molecules onto surfaces to create functional materials with tailored properties.

The integration of the oxazole-carboxylic acid unit can impart specific electronic, optical, or binding properties to the resulting macromolecule.

Photochromic and Fluorescence Switching Properties of Oxazole Derivatives

Trisubstituted oxazole derivatives are noted for exhibiting interesting optical properties, including photochromism and fluorescence switching. chemrxiv.orgchemrxiv.org While research on this compound itself is specific, the behavior of analogous oxazole systems provides strong evidence for its potential in photoresponsive materials. For instance, certain oxazole analogues demonstrate reversible fluorescence photo-switching, with emission shifting between the 400 nm and 550 nm regions. researchgate.net

The fluorescence of oxazole-based compounds is highly sensitive to their chemical environment and structure. The phenyl group enhances π-conjugation, which can improve fluorescence, while other substituents can modulate charge distribution and stability. researchgate.net In some systems, the inherent fluorescence of an oxazole moiety can be quenched in its native state and then significantly enhanced—by up to two orders of magnitude—upon reaction with a specific analyte like singlet oxygen. nih.gov This "turn-on" fluorescence is a key principle in designing chemical sensors. researchgate.net The combination of a π-conjugated system with the oxazole core is a common strategy for developing materials with strong fluorescent properties. nih.gov

Table 1: Optical Properties of Related Oxazole Derivatives

| Oxazole System | Observed Property | Wavelength Region/Change | Reference |

| 2-(phenanthro[9,10-d]oxazol-2-yl)pyridine derivatives | Reversible fluorescence photo-switching | 400 nm to 550 nm | researchgate.net |

| Naphthoxazole-based dyads | Fluorescence quenching with "turn-on" response to singlet oxygen | Fluorescence enhancement of two orders of magnitude | nih.gov |

| Trisubstituted oxazoles | General photochromic and fluorescence switching properties | Not specified | chemrxiv.org |

| C3-Symmetric molecules with furan-oxazole moieties | Strong fluorescence behavior due to π-conjugated systems | Not specified | nih.gov |

Self-Assembly and Ordered Structures Based on this compound

The molecular structure of this compound is highly conducive to self-assembly into ordered supramolecular structures. This is driven by two primary non-covalent interactions: hydrogen bonding and π–π stacking.

Hydrogen Bonding: The carboxylic acid group is a classic and powerful hydrogen-bond donor and acceptor. Molecules of this compound can form robust dimeric structures through pairs of O-H···O hydrogen bonds between their carboxylic acid moieties. nih.gov This is a common and predictable motif in the solid-state chemistry of carboxylic acids.

π–π Stacking: The planar, aromatic 1,2-oxazole ring facilitates attractive π–π stacking interactions. In the crystal structure of the closely related 5-methyl-1,2-oxazole-3-carboxylic acid, these interactions lead to the stacking of the hydrogen-bonded dimers with a close centroid-centroid distance of 3.234 Å. nih.gov

The combination of these directional interactions can guide the molecules to assemble into well-defined one-, two-, or three-dimensional networks. The terminal ethynyl group can further influence the packing arrangement and potentially participate in other non-covalent interactions, adding another layer of control to the supramolecular architecture. The ability to form such ordered structures is critical for applications in crystal engineering, organic electronics, and the development of porous materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-ethynyl-1,2-oxazole-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to introduce the ethynyl group to the oxazole scaffold. Optimize parameters (temperature, catalyst loading, solvent) via factorial design experiments to maximize yield and purity . Monitor reaction progress by TLC or HPLC, and purify via recrystallization or column chromatography. Statistical methods like response surface modeling can identify critical variables .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) for definitive structural elucidation, as demonstrated for analogous oxazole derivatives . Complement with spectroscopic techniques:

- NMR : Confirm proton environments (e.g., ethynyl proton at δ ~2.5–3.5 ppm).

- FT-IR : Validate carboxylic acid (-COOH) and ethynyl (-C≡CH) functional groups (stretching at ~3300 cm⁻¹ and ~2100 cm⁻¹, respectively).

- Mass spectrometry : Verify molecular ion peaks and fragmentation patterns.

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC and track key parameters:

- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Photostability : Expose to UV light (ICH Q1B) and assess changes in UV-Vis spectra. Store in amber glass at -20°C under inert atmosphere to minimize oxidation and hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in click chemistry applications?

- Methodology : Perform density functional theory (DFT) calculations to model transition states and activation energies for cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition). Compare theoretical results with experimental kinetic data to validate models. Use software like Gaussian or ORCA for orbital analysis and reaction pathway simulations .

Q. What strategies resolve contradictions in bioactivity data for oxazole-carboxylic acid derivatives?

- Methodology : Apply meta-analysis to reconcile discrepancies across studies. Key steps:

Data normalization : Adjust for variations in assay conditions (pH, temperature, cell lines).

Multivariate regression : Identify confounding variables (e.g., substituent electronic effects).

Validation assays : Re-test compounds under standardized protocols. Statistical tools like ANOVA or principal component analysis (PCA) can isolate critical factors .

Q. How can the catalytic role of this compound in multicomponent reactions be mechanistically elucidated?

- Methodology : Use isotopic labeling (e.g., deuterium or ¹³C) to trace reaction intermediates. Pair with in situ FT-IR or NMR to monitor real-time kinetics. For example, track the formation of acyloxyborane intermediates in amide couplings. Compare kinetic isotope effects (KIE) to distinguish between concerted and stepwise mechanisms .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in oxazole-carboxylic acid derivatives?

- Methodology : Implement a fractional factorial design to systematically vary substituents (e.g., ethynyl position, carboxylate group). Use cheminformatics tools (e.g., CODESSA, MOE) to correlate descriptors (logP, polar surface area) with bioactivity. Validate SAR models via leave-one-out cross-validation (LOOCV) .

Critical Analysis of Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.